molecular formula C10H10N2O3S2 B1441560 Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 200626-46-6

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1441560
CAS RN: 200626-46-6
M. Wt: 270.3 g/mol
InChI Key: BVEKTTYQGDZSLL-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C10H10O3N2S2 . It has an average mass of 270.328 Da and a monoisotopic mass of 270.013275 Da .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1=C(O)C2=CN=C(SC)N=C2S1 . This indicates that the compound contains a carboxylate group (O=C(OCC)), a hydroxy group (C1=C(O)), a thieno[2,3-d]pyrimidine group (C2=CN=C(SC)N=C2S1), and a methylsulfanyl group (SC).


Physical And Chemical Properties Analysis

This compound is a powder . Its InChI key is BVEKTTYQGDZSLL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

A study by Santilli et al. (1971) introduced a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, expanding the synthesis to include various new 2,4,5-trisubstituted derivatives. This foundational work illustrates the compound's utility in synthesizing complex molecular architectures, serving as a precursor for further chemical transformations (Santilli, Kim, & Wanser, 1971).

Antimicrobial Activity

Vlasov, Chernykh, & Osolodchenko (2015) developed an effective method for synthesizing ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives. These derivatives exhibited moderate antimicrobial properties, with some compounds showing high inhibitory activity against Candida albicans fungi growth. This highlights the compound's potential in developing new antimicrobial agents (Vlasov, Chernykh, & Osolodchenko, 2015).

Novel Heterocyclic Systems

Research by Sirakanyan et al. (2015) on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety. These findings contribute to the diversification of heterocyclic compounds for potential applications in drug discovery and development (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Synthesis of Pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine Derivatives

Ahmed (2002) reported the synthesis of ethyl 2-methyl-11-oxo-9,10-dihydro-1H,11H-pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate, showcasing the compound's role in generating novel thiadiazine derivatives. This emphasizes its importance in the exploration of new chemical entities for therapeutic applications (Ahmed, 2002).

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

ethyl 5-hydroxy-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-3-15-9(14)7-6(13)5-4-11-10(16-2)12-8(5)17-7/h4,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEKTTYQGDZSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2S1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716297
Record name Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate

CAS RN

200626-46-6
Record name Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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